molecular formula C12H12IN3O4 B3029214 tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate CAS No. 586330-18-9

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Cat. No. B3029214
M. Wt: 389.15
InChI Key: LDINLYRPDJPXTG-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is a derivative of 1H-indazole, which is a heterocyclic compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The tert-butyl group is a common protecting group in organic synthesis, and the presence of iodine and nitro groups on the indazole ring suggests that this compound could be an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 1H-indazole derivatives, which are closely related to tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, can be achieved through intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. This reaction is promoted by potassium tert-butoxide in DMF at 100°C, yielding the products in good yields . Although the specific synthesis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl indazole derivatives can be confirmed using various spectroscopic techniques such as FTIR, NMR, and MS. X-ray diffraction is also used to determine the crystal structure, and density functional theory (DFT) calculations can be employed to predict and confirm the molecular conformation . The presence of tert-butyl and nitro groups would influence the electronic properties of the molecule, which can be studied using molecular electrostatic potential and frontier molecular orbitals through DFT .

Chemical Reactions Analysis

The presence of the iodine and nitro groups on the indazole ring makes tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate a versatile intermediate for further chemical transformations. The iodine atom can undergo various substitution reactions, while the nitro group can be involved in electrophilic aromatic substitution or reduction reactions . The tert-butyl group can be deprotected under acidic conditions, providing access to the free carboxylate, which can then be used for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indazole derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the molecule. The nitro group is an electron-withdrawing group that can affect the acidity of the compound and its electronic properties. The iodine atom is a reactive site for nucleophilic substitution reactions. The thermal stability and crystalline properties of such compounds can be studied using thermal analysis and X-ray crystallography . The electrochemical properties can be investigated to understand the redox behavior, which is relevant for applications in electrochromic materials .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Indazolo[5,4-b][1,6]naphthyridine and Indazolo[6,7-b][1,6]naphthyridine Derivatives : tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is used in the synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives. This process involves efficient in-situ reduction and cyclization reactions of aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate (Chen et al., 2019).

  • N-1-difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate : The compound serves as a starting material for N-1-difluoromethylation, which is crucial for the synthesis of a variety of functionalized indazole derivatives (Hong et al., 2020).

  • Regio-selective Synthesis of Novel Building Blocks : Its derivatives, such as tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, demonstrate its utility in regio-selective synthesis, exploiting the bulky tert-butyl moiety to direct selective substitutions (Nguyen et al., 2009).

  • Potassium tert-Butoxide Promoted Intramolecular Amination : The compound is integral in the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, yielding 1-aryl-1H-indazole derivatives, which highlights its role in facilitating complex chemical transformations (Esmaeili-Marandi et al., 2014).

  • Metal-Free Trifluoromethylation : The tert-butyl variant is also employed in metal-free trifluoromethylation of indazoles, where it assists in the creation of a variety of trifluoromethylated products (Ghosh et al., 2018).

Crystal Structure and DFT Studies

  • Crystal Structure Analysis : The crystal structure of tert-butyl-substituted compounds, including those similar to tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, has been extensively studied to understand their conformational and physicochemical properties (Ye et al., 2021).

  • DFT Calculations and Molecular Structure : Density Functional Theory (DFT) calculations play a significant role in corroborating the molecular structure and stability of these compounds, providing insights into their chemical behavior (Yang et al., 2021).

properties

IUPAC Name

tert-butyl 3-iodo-6-nitroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDINLYRPDJPXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724457
Record name tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

CAS RN

586330-18-9
Record name tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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